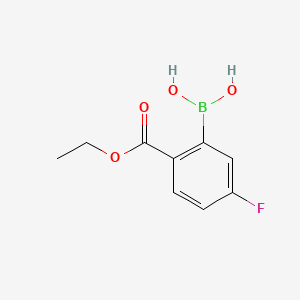

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBRMAJVXAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672868 | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-87-2 | |

| Record name | 1-Ethyl 2-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid CAS number

An In-depth Technical Guide to (5-Ethoxycarbonyl-2-fluorophenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a key building block in modern synthetic chemistry. With a primary focus on its application in palladium-catalyzed cross-coupling reactions, this document delves into its synthesis, physicochemical properties, and pivotal role in the development of complex molecules for the pharmaceutical and materials science sectors. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its significance within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.

Compound Identification and Physicochemical Properties

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a bifunctional organoboron compound distinguished by the presence of a boronic acid, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 874219-60-0 | [1][2] |

| IUPAC Name | (2-Fluoro-5-(ethoxycarbonyl)phenyl)boronic acid | [2] |

| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1] |

| Molecular Formula | C₉H₁₀BFO₄ | [1] |

| Molecular Weight | 211.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99 °C | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature | [1] |

The Unique Chemistry of Fluorinated Phenylboronic Acids

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems from the interplay of its three core functional components.

-

The Boronic Acid Group: The B(OH)₂ moiety is the reactive center for cross-coupling reactions. Boron, being a metalloid, possesses a vacant p-orbital, allowing it to act as a Lewis acid.[3] This electrophilicity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. In its neutral, sp² hybridized state, the boronic acid group is relatively stable and exhibits low toxicity, making it a preferred reagent in both academic and industrial settings.[4]

-

The Fluorine Atom: The ortho-fluorine substituent significantly influences the electronic properties of the molecule. Its strong electron-withdrawing nature can affect the reactivity of the boronic acid. In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[1]

-

The Ethoxycarbonyl Group: The ester group at the 5-position serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations, allowing for the straightforward extension of the molecular scaffold.

General Synthesis Protocol

Aryl boronic acids are typically synthesized via the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4][5] This established methodology ensures high yields and accessibility.

Conceptual Workflow: Synthesis of an Aryl Boronic Acid

Caption: General synthesis pathway for aryl boronic acids.

Step-by-Step Methodology

-

Formation of the Organometallic Reagent: The corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-(ethoxycarbonyl)benzene) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon). The solution is cooled (typically to -78 °C), and an organolithium reagent (like n-butyllithium) is added dropwise to perform a lithium-halogen exchange.

-

Borylation: A trialkyl borate, such as trimethyl borate B(OMe)₃, is added to the freshly prepared organolithium solution at low temperature. The nucleophilic carbon of the aryl-lithium attacks the electrophilic boron atom.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., dilute HCl) is then added to hydrolyze the resulting borate ester intermediate.

-

Workup and Isolation: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white crystalline (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[5]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic fragments (R and Ar') are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.

Standard Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are highly relevant in medicinal chemistry and materials science.

-

Pharmaceutical Agents: Boronic acids are not just intermediates; they are a class of pharmacologically active compounds.[8] The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[4][8] The unique ability of the boron atom to form a stable, reversible covalent bond with the N-terminal threonine of the proteasome active site is key to its mechanism.[4] While this specific reagent is primarily a building block, it enables the synthesis of complex molecules that may target a wide range of biological pathways.[1][9]

-

Advanced Materials: The biaryl structures formed via Suzuki coupling are prevalent in organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.[1][10] The fluorine substituent can enhance the thermal stability and electronic properties of these materials.

References

-

Chemspace. (n.d.). [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. Retrieved from [Link]

-

Chemsrc. (2023). (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. Retrieved from [Link]

-

Béliveau, R., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Journal of Fluorescence, 17(4), 365–374. Retrieved from [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5643. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Lorenzo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 698-705. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. Retrieved from [Link]

-

Al-Momani, E., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3127. Retrieved from [Link]

-

Montalvo-González, R., et al. (2021). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. Organic & Biomolecular Chemistry, 19(2), 295-300. Retrieved from [Link]

-

Al-Momani, E., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3127. Retrieved from [Link]

-

Li, Y., et al. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(90), 73873-73884. Retrieved from [Link]

-

ResearchGate. (2018). Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide: (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

A Technical Guide to (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance stems from the unique interplay of its three core components: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; the electron-withdrawing ethoxycarbonyl group; and the metabolically robust fluorine atom. This combination makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in modern pharmaceuticals.

This guide provides a comprehensive technical overview of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid (CAS No. 957062-87-2), designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore its synthesis and reactivity, provide field-proven experimental protocols, and discuss its significant applications, particularly in the realm of drug discovery.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.

The molecule's reactivity is significantly influenced by the electronic effects of its substituents. The fluorine atom at the 5-position and the ethoxycarbonyl group at the 2-position are both electron-withdrawing. This electronic profile impacts the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, which are critical factors in its cross-coupling performance.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 957062-87-2 | [1][2][][4] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][2] |

| Molecular Weight | 211.98 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1][4] |

| Storage | Store at room temperature or refrigerated (2-8 °C), sealed from moisture. | [5] |

Structural Insight: The coplanarity of the phenyl ring and the C-B(OH)₂ plane is a known feature of arylboronic acids.[6] However, the ortho-ethoxycarbonyl group may induce some steric torsion, potentially influencing the rate of transmetalation in cross-coupling reactions.

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of the reagent.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings. The ethyl group of the ester will present as a quartet (CH₂) and a triplet (CH₃). The acidic B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes rendering them unobservable. It is a known issue that boronic acids can form cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra; running the NMR in a solvent like d₄-methanol can break up these oligomers and provide a clearer spectrum.[7]

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The signal for the carbon atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.[8]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be coupled to adjacent aromatic protons.[8][9]

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center, typically showing a broad singlet for the sp²-hybridized boron atom of the boronic acid.[8]

Synthesis and Manufacturing

While multiple synthetic routes to arylboronic acids are established, a common and reliable laboratory-scale approach involves ortho-metalation and borylation of a suitable precursor.[6][10]

Hypothetical Synthetic Protocol

Causality: This protocol relies on a directed ortho-metalation, where the ethoxycarbonyl group directs a strong lithium base to deprotonate the adjacent ortho position. This is a highly regioselective method for functionalizing the C2 position. The subsequent reaction with a borate ester, a weak electrophile, traps the highly reactive aryllithium species.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: Ethyl 4-fluorobenzoate is dissolved in anhydrous THF and added to the reaction flask. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours at this temperature before being allowed to warm slowly to room temperature overnight.

-

Quench and Workup: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the final product as a white solid.[11]

Chemical Reactivity and Core Applications

The premier application of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-studied catalytic cycle involving a palladium catalyst. The presence of both an ortho-ester and a meta-fluoro group can influence the electronics and sterics of the transmetalation step, which is often rate-limiting.[14]

Exemplary Suzuki-Miyaura Protocol

Trustworthiness: This protocol is a self-validating system. Key parameters like the choice of base, solvent, and catalyst are interdependent. For instance, an aqueous base (like K₂CO₃) necessitates a solvent system (like Dioxane/H₂O) that can accommodate both organic and inorganic reagents. The catalyst, Pd(dppf)Cl₂, is chosen for its high activity and stability, making it reliable for a broad range of substrates.

Step-by-Step Methodology:

-

Reagent Preparation: To a reaction vial, add (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid (1.2 equivalents), the desired aryl bromide or iodide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%).

-

Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vial.

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[15][16][17][18] The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[19]

Furthermore, the boronic acid functional group itself is present in several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), and the β-lactamase inhibitor Vaborbactam.[10][20][21][22][23] This demonstrates the biological compatibility and therapeutic potential of this moiety.

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is therefore a valuable starting material for synthesizing novel drug candidates, particularly kinase inhibitors and other targeted therapies where a substituted biaryl core is required for biological activity.

Safety and Handling

Proper handling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is crucial to ensure laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from representative safety data sheets for substituted phenylboronic acids.[5]

Handling Guidelines:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[24]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[24]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[24]

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid stands out as a sophisticated and highly valuable reagent in the toolkit of the modern synthetic chemist. Its pre-installed functional handles—the reactive boronic acid, the versatile ester, and the modulating fluorine atom—provide a direct route to complex molecular targets. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in accelerating innovation in both academic research and the pharmaceutical industry.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

- Meade, C. L., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available at: [Link]

- O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

- Al-Rawashdeh, A. I., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

- ResearchGate. (n.d.). Drugs containing boronic acid approved by the Food and Drug... [Image]. Available at: [Link]

- Chem-Sources. (n.d.). 2-(ethoxycarbonyl)-5-fluorophenylboronic acid CAS#: 957062-87-2. Available at: [Link]

- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

- Al-Rawashdeh, A. I., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

- Al-Rawashdeh, A. I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. Available at: [Link]

- Chem-Impex International. (n.d.). 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid. Available at: [Link]

- Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Chemsrc. (n.d.). (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. Available at: [Link]

- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]

- PubChem. (n.d.). 2-Fluorophenylboronic acid. Available at: [Link]

- Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available at: [Link]

- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

- Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Available at: [Link]

- Chemspace. (n.d.). [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. Available at: [Link]

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(ethoxycarbonyl)-5-fluorophenylboronic acid CAS#: 957062-87-2 [amp.chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemscene.com [chemscene.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid: A Keystone Building Block in Modern Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable tools for the construction of complex molecular architectures. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for carbon-carbon bond formation that it was recognized with the 2010 Nobel Prize in Chemistry.[1] Among the vast array of available arylboronic acids, those bearing multiple functional groups offer a higher degree of strategic value, enabling chemists to build molecular complexity with precision and efficiency.

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (CAS No. 874219-60-0) is a prime example of such a strategic building block.[2] Its structure incorporates three key features: the reactive boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom. This unique combination makes it a highly versatile reagent in drug discovery and material science. The fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical compounds, while the ester group provides a handle for further synthetic transformations.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure, properties, safe handling, and synthetic applications of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, with a particular focus on its application in the Suzuki-Miyaura coupling reaction.

Molecular Structure and Physicochemical Properties

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems directly from its molecular structure. The ortho-fluorine atom influences the electronic properties and conformation of the phenyl ring, while the para-ethoxycarbonyl group provides a site for further chemical modification.

Caption: Chemical structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 874219-60-0 | [2][4][5] |

| Molecular Formula | C₉H₁₀BFO₄ | [2][4] |

| Molecular Weight | 211.98 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99 °C | [2] |

| IUPAC Name | [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid | [4] |

| Purity | Typically ≥98% | [2] |

Synthesis and Purification

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a common route would involve the formation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted ethyl 4-fluoro-3-halobenzoate.

A generalized synthetic approach involves the reaction of a Grignard reagent with diisopropylaminoborane, followed by acid hydrolysis to yield the desired boronic acid in good to excellent yields.[6] Purification is often achieved through recrystallization from an appropriate solvent system to remove inorganic byproducts and unreacted starting materials.[7] The purity of the boronic acid is critical for successful cross-coupling reactions, as impurities can deactivate the palladium catalyst.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when working with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. Boronic acids, in general, are classified as irritants and may pose health risks with prolonged or high-level exposure.[8][9]

3.1 Personal Protective Equipment (PPE)

-

Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes.[10]

-

Hand Protection : Chemical-resistant nitrile gloves should be worn to prevent skin contact.[10][11]

-

Protective Clothing : A laboratory coat is essential to protect against spills.[11]

3.2 Handling

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered solid to avoid inhalation.[8][10][11]

-

Avoid creating dust.[12]

3.3 Storage

-

Store in a tightly sealed container in a dry, well-ventilated place.[2][12]

-

The compound should be stored at room temperature.[2]

3.4 Disposal

-

Chemical waste should be treated as hazardous.[10]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful methods for synthesizing biaryls, styrenes, and polyenes.[1][13]

4.1 The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.[13][14]

-

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[13][15]

-

Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This section provides a representative, step-by-step methodology for using (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in a cross-coupling reaction.

Objective : To synthesize Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate by coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene.

5.1 Materials and Reagents

| Reagent | CAS No. | Role |

| (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid | 874219-60-0 | Coupling Partner |

| 1-Bromo-3-(trifluoromethyl)benzene | 401-84-3 | Coupling Partner |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base |

| Toluene | 108-88-3 | Solvent |

| Ethanol | 64-17-5 | Solvent |

| Water | 7732-18-5 | Solvent |

5.2 Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

5.3 Step-by-Step Procedure

-

Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv), and potassium carbonate (2.0 equiv).[7]

-

Inerting : Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.

-

Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask under a positive flow of nitrogen.

-

Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight (12-16 hours).

-

Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.

-

Characterization : Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16][17]

Broader Impact in Drug Discovery

The strategic incorporation of boronic acids into screening libraries and lead optimization programs has become a cornerstone of modern drug discovery.[18] The unique properties of the boron atom allow these compounds to act as enzyme inhibitors or to form reversible covalent bonds with biological targets.[19][20]

The structural motifs accessible through reagents like (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are frequently found in pharmacologically active molecules. The presence of fluorine is a well-established strategy to block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.[2][3] This makes the title compound particularly valuable for synthesizing novel therapeutics in areas such as oncology and inflammatory diseases, where targeted therapies are paramount.[2][3]

Conclusion

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly functionalized and versatile building block that empowers chemists in both academic and industrial settings. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The presence of both a fluorine atom and an ethoxycarbonyl group provides distinct advantages for fine-tuning the properties of target molecules, making it an exceptionally valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for any scientist looking to leverage its full synthetic potential.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

-

Boric Acid - IsoLab. IsoLab. Available at: [Link]

-

Boric Acid Safety & Hazards | Lab Alley. Lab Alley. Available at: [Link]

-

5-(Ethoxycarbonyl)-2-fluorophenylboronic acid - Chem-Impex. Chem-Impex. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

-

[5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4. Chemspace. Available at: [Link]

-

(2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. Chemsrc.com. Available at: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. Available at: [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. Available at: [Link]

-

Boronic acid compounds as potential pharmaceutical agents. PubMed. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. PubChem. Available at: [Link]

-

Request A Quote - ChemUniverse. ChemUniverse. Available at: [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

Synthesis of biologically active boron-containing compounds. National Institutes of Health. Available at: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Buy 2-Fluorophenylboronic acid, pinacol ester | Boron Molecular. Boron Molecular. Available at: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. laballey.com [laballey.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. raineslab.com [raineslab.com]

- 17. rsc.org [rsc.org]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind the experimental design, ensuring a robust and reproducible methodology grounded in established chemical principles.

Strategic Overview: The Importance and Synthesis of a Key Building Block

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a valuable bifunctional building block in modern medicinal chemistry. The presence of a boronic acid group facilitates its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of complex biaryl structures prevalent in many pharmaceutical agents.[1][2] The fluorine substituent and the ethyl ester moiety offer additional points for molecular recognition and can favorably modulate the pharmacokinetic properties of a final drug candidate.[3] Boronic acids themselves are a privileged class of compounds in drug discovery, with several FDA-approved drugs, such as Bortezomib and Ixazomib, demonstrating their therapeutic potential.[4][5][6]

The synthesis of arylboronic acids is most reliably achieved through the borylation of an organometallic intermediate. The chosen strategy for this guide involves a Grignard-based approach, which offers an excellent balance of high reactivity, operational simplicity, and safety compared to alternative organolithium methods. This pathway begins with the corresponding aryl bromide, ethyl 4-fluoro-2-bromobenzoate, which is converted into a Grignard reagent. This potent nucleophile is then reacted with a borate ester at cryogenic temperatures, followed by acidic hydrolysis to yield the target boronic acid.[7][8]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from the starting material to the purified final product.

Caption: Workflow for the Grignard-based synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol is designed for execution by trained organic chemists in a controlled laboratory setting. All operations should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Ethyl 4-fluoro-2-bromobenzoate | 247.06 | 10.0 g | 40.47 | 1.0 |

| Magnesium (turnings) | 24.31 | 1.08 g | 44.52 | 1.1 |

| Iodine | 253.81 | 1 crystal | catalytic | - |

| Triisopropyl borate | 188.08 | 9.1 mL (7.6 g) | 40.47 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Hydrochloric Acid (2 M) | - | ~50 mL | - | - |

| Diethyl Ether | - | 150 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser and dropping funnel

-

Nitrogen/Argon gas inlet and bubbler

-

Magnetic stirrer and heating mantle

-

Low-temperature thermometer

-

Cannula for liquid transfer

-

Standard glassware for workup and purification

Step-by-Step Procedure

Step 1: Grignard Reagent Formation

-

Preparation: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a steady stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature.

-

Charging the Flask: Add magnesium turnings (1.08 g) and a single crystal of iodine to the flask. The iodine serves as a visual indicator of reaction initiation and helps activate the magnesium surface.

-

Initiation: Add 20 mL of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of ethyl 4-fluoro-2-bromobenzoate (10.0 g) in 40 mL of anhydrous THF.

-

Reaction: Add a small portion (~5 mL) of the bromide solution to the magnesium suspension. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the bromide too quickly can lead to an uncontrolled exotherm and the formation of undesired Wurtz coupling byproducts.

-

Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting bromide. The resulting dark grey-brown solution is the Grignard reagent.

Step 2: Borylation

-

Preparation: In a separate flame-dried flask under nitrogen, cool a solution of triisopropyl borate (9.1 mL) in 40 mL of anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Reaction: Transfer the prepared Grignard reagent from Step 1 into the cold triisopropyl borate solution via cannula. This transfer must be done slowly and dropwise, ensuring the internal temperature of the reaction mixture does not rise above -65 °C. This low temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.

-

Warming: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (12-16 hours).

Step 3: Acidic Workup and Isolation

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M aqueous hydrochloric acid dropwise until the solution becomes acidic (pH ~1-2, check with pH paper). This step hydrolyzes the boronate ester to the desired boronic acid and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether (~50 mL each).

-

Washing: Combine all organic layers and wash sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification

-

Recrystallization: The crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 60-75%. The melting point should be consistent with literature values (approx. 99 °C).[3]

Mechanism of Reaction

The synthesis proceeds through two key mechanistic stages:

-

Grignard Formation: This is an oxidative insertion reaction where the elemental magnesium (Mg⁰) inserts into the carbon-bromine bond of the aryl halide. The magnesium atom is oxidized from its 0 to +2 oxidation state, forming the highly polarized organometallic C-MgBr bond. The aryl carbon becomes strongly nucleophilic.

-

Borylation and Hydrolysis: The carbon-centered nucleophile of the Grignard reagent attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate borate complex. During the acidic workup, the three isopropoxy groups are sequentially protonated and eliminated as isopropanol, and the boron-magnesium bond is cleaved, ultimately yielding the neutral, trigonal planar boronic acid with two hydroxyl groups on the boron atom.

Safety, Handling, and Waste Disposal

Hazard Assessment:

-

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid: While specific toxicological data is limited, analogous boronic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Handle as a hazardous chemical.

-

Ethyl 4-fluoro-2-bromobenzoate: Potential irritant. Handle with care.

-

Magnesium Turnings: Flammable solid. Avoid contact with water while actively reacting.

-

Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. Can form explosive peroxides upon storage. Use only peroxide-free solvent from a freshly opened container or one that has been recently tested.

-

Triisopropyl borate: Flammable liquid and irritant.

-

Grignard Reagents: Highly reactive, moisture-sensitive, and can be pyrophoric in concentrated form.

Handling Precautions:

-

Always work within a fume hood with adequate ventilation.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[10][11]

-

Ensure all glassware is completely dry and reactions involving organometallics are performed under an inert atmosphere (nitrogen or argon).

-

Avoid inhalation of dusts and vapors.[11]

-

Have an appropriate fire extinguisher (Class D for magnesium fires) and a chemical spill kit readily available.

Waste Disposal:

-

Quench any residual Grignard reagent carefully by slow, dropwise addition to a proton source like isopropanol before disposal.

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents or reaction mixtures down the drain.[10]

References

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for (2-Formylphenyl)boronic acid.

- Sigma-Aldrich. (2025).

- TCI Chemicals. (2025). SAFETY DATA SHEET for 5-Ethoxy-2-fluorophenylboronic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorophenylboronic acid.

- Fisher Scientific. (2011). SAFETY DATA SHEET for 4-Cyano-2-fluorophenylboronic acid.

- Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents.

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Organic Syntheses Procedure. boronic esters.

- Silva, F., et al. (2021).

- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.

- ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds.

- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Baker, S. J., et al. (2021).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid.

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Chemspace. (n.d.). [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid.

- Chem-Impex. (n.d.). 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid.

- RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.

- ChemScene. (n.d.). (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid.

- Murphy, C. L. W. (2014).

- Google Patents. (n.d.). Process for preparing boronic acids and esters in the presence of magnesium metal.

- Organic Syntheses Procedure. (1977).

- Mohd. Maidin, S. N. B., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate.

- Li, Y., et al. (2013). Synthesis of biologically active boron-containing compounds.

- Scirp.org. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid. Moving beyond standard Safety Data Sheet (SDS) information, this document synthesizes technical data with field-proven insights to ensure laboratory safety and experimental integrity. We will explore not just what precautions to take, but why they are necessary from a chemical and toxicological standpoint.

Compound Profile and Physicochemical Implications

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is an integral building block in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility, however, is intrinsically linked to its chemical nature, which dictates its handling requirements.

The compound is a white to off-white crystalline powder.[1][2] This solid form presents a primary exposure risk via inhalation of fine dust particles, necessitating specific engineering controls during manipulation. Furthermore, like many arylboronic acids, it is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to caking and, more significantly, the formation of a cyclic anhydride known as a boroxine.[4][5] This chemical instability not only affects reaction stoichiometry and purity but also underscores the critical need for controlled storage conditions.

| Property | Value | Source(s) |

| CAS Number | 874219-60-0 | [1][2][6] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][2] |

| Molecular Weight | 211.98 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99 °C | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Hazard Identification and Mechanistic Rationale

The Globally Harmonized System (GHS) provides a starting point for hazard identification. However, a deeper understanding of the underlying mechanisms is crucial for a robust risk assessment.

| GHS Classification | Hazard Statement | Pictogram | Rationale and Expert Insight |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Boronic acids can interact with biological nucleophiles present in skin proteins and enzymes. Prolonged contact can lead to localized inflammation, redness, and discomfort. The acidic nature of the boronic acid moiety contributes to this irritant effect.[7] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | The mucous membranes of the eyes are highly sensitive. Direct contact with the fine powder can cause significant physical abrasion and chemical irritation, potentially leading to serious damage if not promptly and thoroughly flushed.[7] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of the fine dust can irritate the entire respiratory tract, from the nose and throat down to the lungs. This is a common hazard for acidic, powdered reagents and can lead to coughing, shortness of breath, and inflammation.[8][9] |

| Acute Toxicity, Oral (Category 4 - Implied for Class) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | While not explicitly listed for this specific compound in all SDSs, this is a common classification for phenylboronic acids.[10] Ingestion can lead to systemic effects. Boron compounds, at high concentrations, can exhibit toxicity.[11][12][13] |

A Note on Potential Genotoxicity for Drug Development Professionals

A critical consideration for scientists in pharmaceutical development is the potential for process reagents to be carried over into the final Active Pharmaceutical Ingredient (API). Recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (PGIs).[14] While the corresponding deboronated arenes are not found to be mutagenic, regulatory bodies may require strict control of residual arylboronic acids in APIs.[14] This underscores the importance of not only safe handling but also downstream purification and analytical characterization.

The ALARP Principle: Engineering and Personal Controls

The core of laboratory safety is the principle of "As Low As Reasonably Practicable" (ALARP). This hierarchical approach prioritizes the most effective control measures to minimize exposure.

Primary Controls: Engineering and Ventilation

The primary defense against inhalation of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid powder is the use of engineering controls.

-

Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow physically contains the powder and prevents it from entering the laboratory atmosphere and the user's breathing zone.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide effective containment while minimizing air turbulence that can affect measurement accuracy.

Secondary Controls: Personal Protective Equipment (PPE)

PPE is the last line of defense, essential for protecting against exposures that engineering controls cannot entirely eliminate, such as splashes or direct contact.

| Protection Type | Specification | Justification |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Nitrile provides good chemical resistance to many organic compounds and is essential to prevent skin irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-fitting safety goggles | Protects against airborne dust particles and accidental splashes. Goggles are recommended when a higher risk of splashing exists.[7] |

| Skin/Body Protection | Flame-retardant laboratory coat | Prevents contamination of personal clothing and protects the skin from minor spills. |

| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent) | Should be considered if engineering controls are insufficient or during the cleanup of a large spill where dust generation is unavoidable. Use is subject to a full respiratory protection program, including fit-testing.[15] |

Standard Operating Procedures (SOPs)

Trustworthiness in science comes from reproducible, safe protocols. The following SOPs provide a self-validating framework for handling this reagent.

SOP-01: Safe Handling and Weighing Workflow

This protocol minimizes the risk of inhalation and dermal exposure during routine laboratory use.

-

Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.

-

Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container, waste bag) inside the fume hood before retrieving the reagent bottle.

-

Extraction: Carefully open the reagent container inside the fume hood. Use a clean spatula to gently transfer the desired amount of powder to the weigh paper. Avoid any actions that could generate dust, such as tapping or dropping the spatula.

-

Weighing & Containment: Once the desired mass is obtained, carefully fold the weigh paper and transfer the powder to the reaction vessel or a tared, sealed vial for transport.

-

Closure: Securely close the primary reagent container.

-

Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or towel. Place the used weigh paper and any contaminated wipes into a designated hazardous waste bag located inside the hood.

-

Final Steps: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[15][16]

Caption: Decision Tree for Spill Response Protocol.

Firefighting Measures

While (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is not flammable, it can decompose in a fire to produce hazardous gases.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [8][17]* Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO₂), boron oxides, and highly toxic hydrogen fluoride gas. [8][15][18]* Advice for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.

-

Categorization: All waste materials contaminated with (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, including empty containers, used gloves, weigh papers, and spill cleanup debris, must be treated as hazardous chemical waste. [19]2. Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Path: The contained waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations. [8][19]Never dispose of this chemical down the drain or in regular trash.

References

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

ResearchGate. Boron and Boron-Containing Compounds Toxicity. [Link]

-

Policy Commons. Toxicological Review of Boron and Compounds. [Link]

-

ACS Symposium Series. Boron Chemistry: An Overview. [Link]

-

Phion Chemicals. 2-Carboxy-5-fluorophenylboronic acid. [Link]

-

PubMed. Toxicity of boric acid, borax and other boron containing compounds: A review. [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

NCBI Bookshelf. Toxicological Profile for Boron. [Link]

-

Chemspace. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. [Link]

-

Organic Syntheses. PREPARATION OF ETHYL 2-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZOATE. [Link]

-

PubMed. Properties of a model aryl boronic acid and its boroxine. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. laballey.com [laballey.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem-space.com [chem-space.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. researchgate.net [researchgate.net]

- 12. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Introduction: The Synthetic Utility and Latent Instability of a Key Building Block

An In-Depth Technical Guide to the Stability and Storage of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a versatile and valuable reagent in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial building block for constructing complex biaryl structures—a common motif in pharmaceuticals and advanced materials.[1][2] The presence of the fluoro and ethoxycarbonyl substituents provides specific electronic and steric properties that are leveraged in the targeted synthesis of novel compounds.[2]

However, like many organoboron compounds, its efficacy is intrinsically linked to its chemical integrity. Boronic acids are known to be susceptible to several degradation pathways that can compromise their purity, impact reaction yields, and introduce impurities that complicate downstream processing and purification. A thorough understanding of the stability profile of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is therefore not merely a matter of good laboratory practice, but a critical prerequisite for achieving reliable, reproducible, and high-fidelity synthetic outcomes.

This guide provides a detailed examination of the factors governing the stability of this reagent, outlines its primary degradation pathways, and presents field-proven protocols for its optimal storage, handling, and purity assessment.

Chapter 1: The Chemistry of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic Acid and Its Inherent Vulnerabilities

The stability of a boronic acid is dictated by the electronic nature of its organic substituent and the vacant p-orbital on its sp²-hybridized boron atom.[3][4] In the case of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, the aryl ring is substituted with two electron-withdrawing groups: a fluorine atom and an ethoxycarbonyl group. These groups decrease the electron density on the boron atom, which can influence its reactivity and stability profile.

While arylboronic acids are generally more stable to atmospheric oxidation than their alkyl counterparts, they are not immune to degradation.[3][5] The primary pathways of concern are dehydration to form a cyclic boroxine, oxidative deboronation, and protodeboronation.

The Boronic Acid ⇌ Boroxine Equilibrium: A Reversible Dehydration

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[6][7][8] This equilibrium is highly sensitive to the presence of water.

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of the boroxine is driven by the removal of water, which can be induced by heating, storage under vacuum, or the presence of desiccants.[6][8] While phenylboronic acid is known to gradually convert to its boroxine even at room temperature, this process is reversible.[9] Recrystallization of the boroxine from water can often regenerate the parent boronic acid.[9] For synthetic applications like the Suzuki-Miyaura coupling, the presence of boroxine is often not detrimental, as it can hydrolyze back to the active boronic acid monomer under the aqueous basic conditions of the reaction. However, its presence does alter the molecular weight of the reagent, which is critical for accurate stoichiometry.

Caption: The reversible equilibrium between boronic acid and its boroxine.

Oxidative Deboronation: An Irreversible Degradation

A more destructive degradation pathway is the oxidative cleavage of the carbon-boron bond.[10][11] This process, often initiated by reactive oxygen species (ROS) like peroxides or even atmospheric oxygen, is irreversible and leads to the formation of a phenol and boric acid.[10][12]

The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[10][12] This creates a labile borate ester that is rapidly hydrolyzed. For (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, this would result in the formation of ethyl 4-fluoro-2-hydroxybenzoate, an impurity that can be difficult to separate from the desired product. Electron-withdrawing groups on the aryl ring can, in some cases, enhance stability against oxidation by reducing the electron density on the boron.[10][13]

Caption: The irreversible pathway of oxidative deboronation.

Protodeboronation: Cleavage by Protons

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. This pathway is particularly relevant under harsh acidic or basic conditions.[14] For sterically hindered or certain heteroaromatic boronic acids, this can be a significant issue.[14] In the case of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, protodeboronation would yield ethyl 4-fluorobenzoate. While generally less common under standard storage conditions, it is a potential concern during reaction workups or if the compound is exposed to acidic or basic contaminants during storage.

Chapter 2: Optimal Storage and Handling Protocols

Based on the degradation pathways, a multi-faceted approach to storage is required to ensure the long-term stability and purity of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid.

Core Storage Recommendations

The primary goals are to mitigate exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage (>1 year), -20°C is preferable. | Reduces the rate of all chemical degradation pathways, particularly dehydration to boroxine. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidative deboronation from atmospheric oxygen. |

| Moisture | Store in a tightly sealed container inside a desiccator. | Prevents hydrolysis and minimizes water availability for the boronic acid/boroxine equilibrium.[15] |

| Light | Store in an amber glass vial or in a dark location. | Protects against potential photolytic degradation pathways. |

Long-Term Storage Protocol

-

Aliquot : Upon receipt, if the quantity is large, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the ambient atmosphere.

-

Inerting : Backfill each vial with dry argon or nitrogen before sealing.

-

Sealing : Use vials with tight-fitting caps, preferably with PTFE liners. For ultimate protection, seal the cap threads with parafilm.

-

Desiccation : Place the sealed vials inside a secondary container (e.g., a small box) with a desiccant.

-

Refrigeration : Store the container at the recommended low temperature (2-8°C or -20°C).[16]

Handling Protocol for Use

-

Equilibration : Before opening, allow the container to warm to room temperature completely. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[17]

-

Inert Environment : If possible, handle the material in a glovebox or under a positive pressure of inert gas.

-

Rapid Weighing : If handling in the open, weigh the required amount quickly. Minimize the time the container is open to the air.

-

Resealing : Promptly and tightly reseal the container, purge the headspace with inert gas if possible, and return it to the proper storage conditions.

Chapter 3: Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of the boronic acid is essential for troubleshooting reactions and ensuring quality control.

Analytical Techniques

A combination of techniques provides the most comprehensive picture of the compound's integrity.

| Technique | Information Provided |